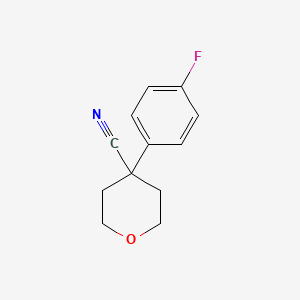

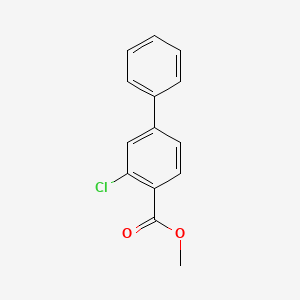

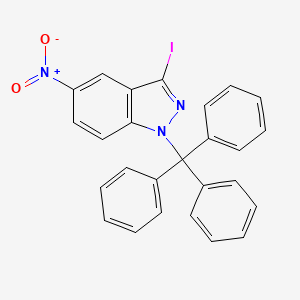

![molecular formula C11H7NOS B3138876 1-Amino-8H-indeno[1,2-c]thiophen-8-one CAS No. 473437-48-8](/img/structure/B3138876.png)

1-Amino-8H-indeno[1,2-c]thiophen-8-one

Overview

Description

1-Amino-8H-indeno[1,2-c]thiophen-8-one is a chemical compound with the molecular formula C11H7NOS . It has a molecular weight of 201.24 .

Molecular Structure Analysis

The molecular structure of this compound consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms . Unfortunately, the specific structural details are not available in the retrieved resources.Scientific Research Applications

1. Atroposelective Kinetic Resolution in Organic Synthesis

The compound is used in palladium-catalyzed kinetic resolution/ring-opening reactions of 8H-indeno[1,2-c]thiophen-8-ols, leading to highly regioselective synthesis. This process yields optically active thiophene-phenyl atropisomers and stereogenic 8H-indeno[1,2-c]thiophen-8-ols with high enantiomeric excesses, demonstrating its significance in producing chiral molecules for organic synthesis (Xi et al., 2022).

2. Novel Polyfunctional Substituted Compounds

1-Amino-8H-indeno[1,2-c]thiophen-8-one is involved in the synthesis of novel polyfunctionally substituted indeno[2,1-b]thiophene compounds derived from indanones. This synthesis contributes to the development of new compounds with potential applications in material science and pharmaceuticals (Fu & Wang, 2008).

3. Allosteric Modulation in Medicinal Chemistry

In medicinal chemistry, derivatives of this compound are used for studying allosteric modulation at the A(1) adenosine receptor. This research aids in understanding receptor dynamics and developing new pharmacological agents (Aurelio et al., 2010).

4. Antimicrobial Evaluation

Compounds synthesized from this compound are evaluated for their antimicrobial properties. This includes the study of their activity against a range of bacterial and fungal strains, contributing to the search for new antimicrobial agents (Rashad et al., 2010).

5. Synthesis of Chiral Molecules

This compound plays a role in the synthesis of chiral molecules, particularly in reactions featuring point chirality to axial chirality transfer. This process is essential for creating molecules with complex chiral structures, which are important in various fields including drug development and materials science (Gu et al., 2022).

6. Synthesis of Dyes and Pigments

This compound derivatives are used in the synthesis of novel dyes and pigments. These compounds have applications in industries like textiles and coatings, where specific color properties are required (Fu & Wang, 2008).

7. Development of Solar Cell Sensit

izersThe compound is integral in developing organic sensitizers for dye-sensitized solar cells. Derivatives containing this compound show promising results in solar energy conversion, indicating its potential in renewable energy technologies (Lim et al., 2015).

8. Enantiodifferentiation in NMR Spectroscopy

Thiourea derivatives of this compound are used as chiral solvating agents for enantiodiscrimination of amino acid derivatives in NMR spectroscopy. This application is crucial in analytical chemistry for determining the purity and composition of chiral substances (Recchimurzo et al., 2020).

9. Catalysis in Organic Synthesis

This compound is involved in catalytic processes for the synthesis of heterocyclic compounds. This includes the creation of indeno[2,1-b]thiophenes and indeno[1,2-b]indoles, important structures in various organic compounds (Das et al., 2012).

properties

IUPAC Name |

3-aminoindeno[1,2-c]thiophen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NOS/c12-11-9-8(5-14-11)6-3-1-2-4-7(6)10(9)13/h1-5H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMINZAWFOAAPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CSC(=C3C2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

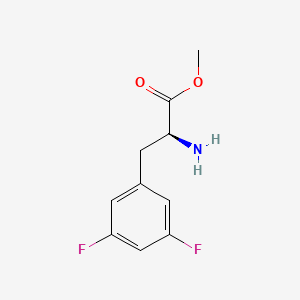

![2-[(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol hydrochloride](/img/structure/B3138846.png)

![4-[4-(Trifluoromethyl)phenyl]oxane-4-carbonitrile](/img/structure/B3138903.png)